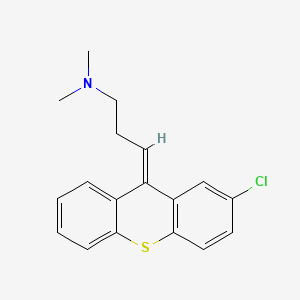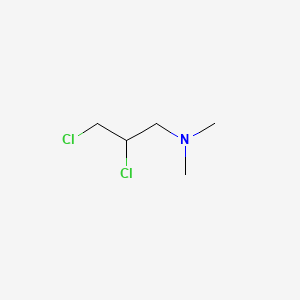
Diethyl(difluoro)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(difluoro)stannane is an organotin compound characterized by the presence of two ethyl groups and two fluorine atoms bonded to a tin atom. Organotin compounds, including this compound, are known for their diverse applications in various fields such as organic synthesis, materials science, and catalysis. The unique combination of ethyl and fluorine substituents imparts distinct chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(difluoro)stannane typically involves the reaction of diethylstannane with a fluorinating agent. One common method is the reaction of diethylstannane with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl(difluoro)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl(difluoro)stannic oxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions.
Major Products Formed:
Oxidation: Diethyl(difluoro)stannic oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(difluoro)stannane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for introducing fluorine atoms into organic molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tin and fluorine.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its organotin structure.
Industry: this compound is used in the production of specialty materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl(difluoro)stannane involves its interaction with molecular targets through its tin and fluorine atoms. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Diethylstannane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Difluorostannane: Contains fluorine but lacks the ethyl groups, leading to distinct chemical properties.
Tetraethylstannane: Contains four ethyl groups, making it less reactive compared to diethyl(difluoro)stannane.
Uniqueness: this compound’s unique combination of ethyl and fluorine substituents imparts distinct chemical properties, making it more reactive and versatile compared to its analogs. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
649-48-9 |
|---|---|
Molekularformel |
C4H10F2Sn |
Molekulargewicht |
214.83 g/mol |
IUPAC-Name |
diethyl(difluoro)stannane |
InChI |
InChI=1S/2C2H5.2FH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
ZUZWPMMMTJDPFG-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](CC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


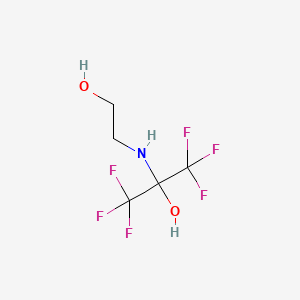
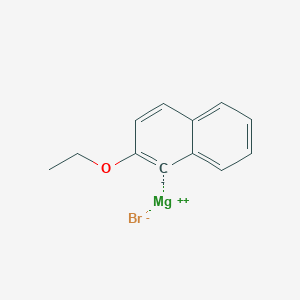
![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)

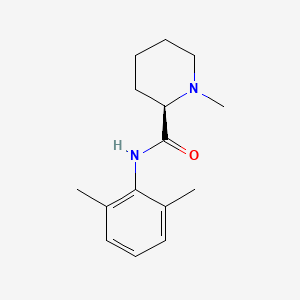
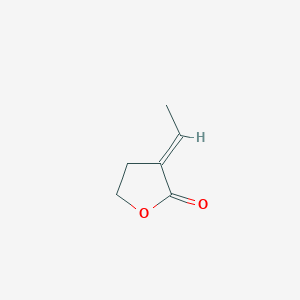

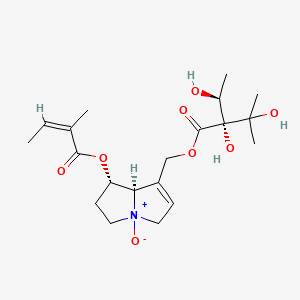
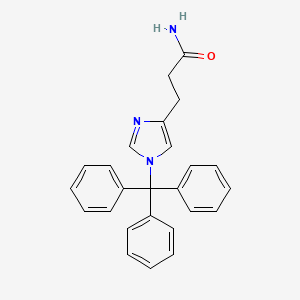

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
